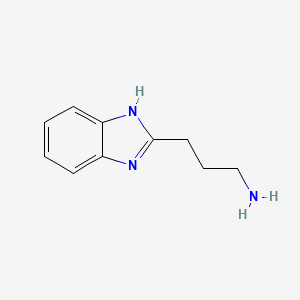

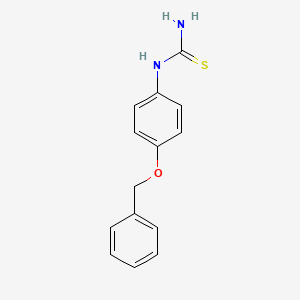

N-cyclohexyl-3-methylpyridin-2-amine

Übersicht

Beschreibung

N-cyclohexyl-3-methylpyridin-2-amine (NCHMPA) is an organic compound, classified as a cyclic amine, that has been studied for its potential applications in scientific research, particularly in the field of biochemistry. NCHMPA is an important tool for understanding the biochemical and physiological effects of various compounds. It has been used in a variety of laboratory experiments, and is known for its ability to interact with a range of different molecules. NCHMPA is also known for its ability to bind to specific receptors, allowing for further investigation into the biochemical and physiological effects of various compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

N-Cyclohexyl-3-methylpyridin-2-amine and its derivatives are synthesized through various chemical processes. For instance, Ghorbani‐Vaghei and Amiri (2014) demonstrated the synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives using specific catalysts under solvent-free conditions (Ghorbani‐Vaghei & Amiri, 2014). Additionally, Zafar et al. (2018) synthesized a series of new derivatives, emphasizing the role of these compounds in catalyzing palladium-catalyzed Heck coupling reactions (Zafar et al., 2018).

Electrophilic Aminations

The compound is used in electrophilic aminations, as described by Andreae and Schmitz (1991). This process allows for the synthesis of a variety of nitrogen-containing compounds, expanding the potential applications of this compound in chemical syntheses (Andreae & Schmitz, 1991).

Catalytic Applications

The compound has been used in studies involving catalysis. Deeken et al. (2006) explored the use of related aminopyridinato complexes in catalyzing aryl-Cl activation and hydrosilane polymerization (Deeken et al., 2006). Similarly, Takács et al. (2007) used it in palladium-catalyzed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, synthesizing N-substituted nicotinamide related compounds (Takács et al., 2007).

Inclusion of Amine Isomers

In the study of molecular inclusion and separation, Miyoshi et al. (2021) investigated the performance of host compounds in discriminating among isomers of amines, including derivatives of this compound (Miyoshi et al., 2021).

Chemical Sensor Applications

Touzi et al. (2021) developed a gadolinium chemical sensor based on 2-methylpyridine-substituted cyclam thin films, demonstrating the application of related compounds in sensitive detection technologies (Touzi et al., 2021).

Synthesis of Biologically Active Compounds

Hollis et al. (1989) explored the synthesis of cis-diammineplatinum(II) antitumor agents containing this compound, highlighting the compound's potential in developing new medicinal agents (Hollis et al., 1989).

Eigenschaften

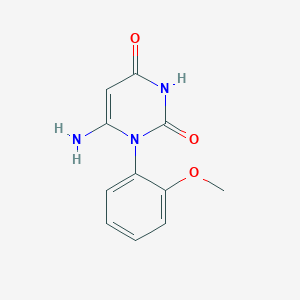

IUPAC Name |

N-cyclohexyl-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-6-5-9-13-12(10)14-11-7-3-2-4-8-11/h5-6,9,11H,2-4,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMFUVVVZFUIES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368274 | |

| Record name | Cyclohexyl-(3-methyl-pyridin-2-yl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828396 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

88260-24-6 | |

| Record name | Cyclohexyl-(3-methyl-pyridin-2-yl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Benzyl(methyl)amino]propanenitrile](/img/structure/B1271003.png)